3-羟基十四烷酸

描述

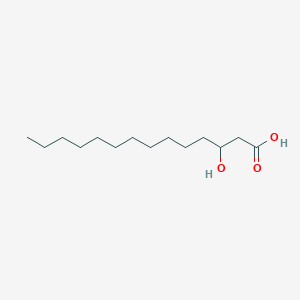

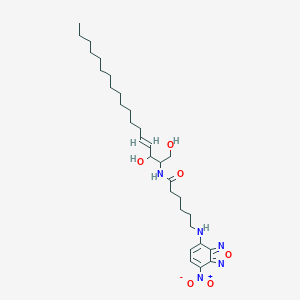

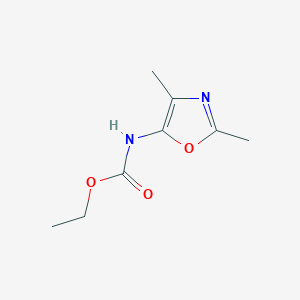

3-Hydroxytetradecanoic acid is a long-chain fatty acid with a hydroxyl group at the third carbon position. It is a significant component of lipid A, which is a part of the lipopolysaccharides found in the outer membrane of Gram-negative bacteria

科学研究应用

3-Hydroxytetradecanoic acid has a wide range of scientific research applications:

作用机制

Target of Action

3-Hydroxytetradecanoic acid primarily targets the Protein TonB in Escherichia coli (strain K12), Lymphocyte antigen 96 , and Toll-like receptor 4 in humans . These targets play crucial roles in bacterial iron uptake and immune response, respectively.

Mode of Action

It is known to interact with its targets, leading to changes in their function . For instance, in Escherichia coli, it may influence the function of Protein TonB, which is essential for the active transport of iron complexes across the outer membrane .

Biochemical Pathways

3-Hydroxytetradecanoic acid plays an intermediate role in fatty acid biosynthesis . It is involved in the Fatty Acid Biosynthesis Metabolic Pathway . The compound’s role in this pathway can lead to downstream effects on lipid metabolism and energy production.

Result of Action

It is known to have antioxidant, antielastase, and antiurease activities . These activities suggest that the compound could have potential therapeutic applications.

Action Environment

The action, efficacy, and stability of 3-Hydroxytetradecanoic acid can be influenced by various environmental factors. For instance, the compound’s enzymatic synthesis is catalyzed by porcine pancreas lipase in an aqueous medium . This suggests that the compound’s synthesis and activity could be influenced by factors such as pH and temperature.

生化分析

Biochemical Properties

3-Hydroxytetradecanoic acid plays an intermediate role in fatty acid biosynthesis . It interacts with enzymes such as porcine pancreas lipase, which catalyzes the hydrolysis of racemic methyl 3-hydroxytetradecanoate . This interaction results in the synthesis of optically pure R and S enantiomers of 3-hydroxytetradecanoic acid .

Cellular Effects

It is known to have antioxidant, antielastase, and antiurease activities . These activities suggest that 3-Hydroxytetradecanoic acid may influence cell function by protecting cells from oxidative stress, inhibiting elastase enzymes, and interfering with urease activity .

Molecular Mechanism

The molecular mechanism of 3-Hydroxytetradecanoic acid involves its interaction with various biomolecules. For instance, it binds to enzymes like porcine pancreas lipase, influencing their activity . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, depending on factors such as the weight ratio of substrate to lipase and the reaction time .

Dosage Effects in Animal Models

The effects of 3-Hydroxytetradecanoic acid can vary with different dosages in animal models

Metabolic Pathways

3-Hydroxytetradecanoic acid is involved in the fatty acid biosynthesis pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

3-Hydroxytetradecanoic acid can be synthesized through various methods. One common approach involves the enantioselective synthesis using porcine pancreas lipase catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium . This method allows for the production of optically pure R and S enantiomers of 3-hydroxytetradecanoic acid. The reaction conditions typically include a substrate/lipase weight ratio of 3:1 and an incubation period of 7 hours .

Industrial Production Methods

Industrial production of 3-hydroxytetradecanoic acid often involves microbial metabolic engineering and chemical synthesis. Microorganisms grown under restricted conditions can produce polyhydroxyalkanoates (PHAs), which are then depolymerized to yield various 3-hydroxyalkanoic acids, including 3-hydroxytetradecanoic acid . This method is environmentally friendly and aligns with green chemistry principles.

化学反应分析

Types of Reactions

3-Hydroxytetradecanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for various applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize 3-hydroxytetradecanoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions include various derivatives of 3-hydroxytetradecanoic acid, such as esters, ethers, and amides. These derivatives have distinct properties and applications in different fields.

相似化合物的比较

Similar Compounds

- 3-Hydroxybutyrate (3-HB)

- 3-Hydroxyvalerate (3-HV)

- 3-Hydroxyhexanoate (3-HHx)

- 3-Hydroxyoctanoate (3-HO)

- 3-Hydroxydecanoate (3-HD)

- 3-Hydroxydodecanoate (3-HDD)

Uniqueness

Compared to other similar compounds, 3-hydroxytetradecanoic acid is unique due to its longer aliphatic chain and its significant role in the structure of lipid A. This uniqueness makes it a valuable compound for various applications, particularly in the field of microbiology and immunology .

属性

IUPAC Name |

3-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRNZOYKSNPPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941380 | |

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961-72-4 | |

| Record name | (±)-3-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxymyristic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMYRISTIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8S7F2JJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Hydroxytetradecanoic acid (3-hydroxytetradecanoic acid) is a key component of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS). LPS is a major constituent of the outer membrane of Gram-negative bacteria. [, , , , , , ]

A: LPS, through its Lipid A moiety, interacts with the Toll-like receptor 4 (TLR4) complex on immune cells. This interaction triggers the release of pro-inflammatory cytokines, leading to a cascade of immune responses. [, , ]

A: The downstream effects of LPS-TLR4 interaction are diverse and depend on the concentration of LPS. At low concentrations, LPS activates the immune system, while at high concentrations, it can lead to septic shock. [, , , , ]

ANone: The molecular formula of 3-hydroxytetradecanoic acid is C14H28O3. Its molecular weight is 244.37 g/mol.

A: Yes, several research papers utilized spectroscopic techniques to characterize 3-hydroxytetradecanoic acid and its derivatives. These techniques include nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, 31P NMR), gas-liquid chromatography/mass spectrometry (GC/MS), and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOF MS). [, , , , , ]

A: Research on synthetic Lipid A analogues reveals that modifications to the number, type, and linkage of fatty acid chains, including 3-hydroxytetradecanoic acid, significantly impact the molecule's immunostimulatory activity. For instance, changes in acylation patterns can alter cytokine induction profiles and endotoxic properties. [, , ]

A: - Replacing the amide-linked 3-hydroxytetradecanoic acid with 3-hexadecanoyloxytetradecanoic acid at position 2 of a synthetic Lipid A analogue resulted in decreased pyrogenicity, suggesting the importance of the specific fatty acid chain length and linkage for this activity. []- Analogues containing only 3-hydroxytetradecanoic acid and its homologs in the nonreducing-sugar subunit of Lipid A exhibited notable mitogenic activity, indicating that simplified structures can retain certain biological functions. []

ANone: The research papers primarily focus on the structural elucidation and biological activity of LPS and Lipid A. There isn’t any explicit information on the stability and formulation of isolated 3-hydroxytetradecanoic acid in these studies.

ANone: The provided scientific articles primarily focus on the chemical structure and biological activity of LPS and 3-hydroxytetradecanoic acid. Information regarding specific SHE regulations is not included.

ANone: While the research delves into the biological activity of LPS and its components, including the role of 3-hydroxytetradecanoic acid in immune responses, it doesn't provide specific information about PK/PD, in vivo efficacy, resistance mechanisms, toxicology, drug delivery, biomarkers, environmental impact, or the other aspects you listed.

A: Research on 3-hydroxytetradecanoic acid is intertwined with the study of Lipid A and LPS, spanning several decades. Early work focused on characterizing the chemical structure of Lipid A, revealing the presence of 3-hydroxytetradecanoic acid as a key building block. Subsequent studies elucidated the biosynthesis pathways and the crucial role of 3-hydroxytetradecanoic acid in LPS assembly and its biological activity. [, , ]

A:- Identification of 3-hydroxytetradecanoic acid as a major component of Lipid A. []- Elucidation of the biosynthetic pathway of 3-hydroxytetradecanoic acid in bacteria. []- Discovery of the interaction between Lipid A and TLR4, highlighting its role in immune recognition and activation. [, ]- Development of synthetic Lipid A analogues, including those with modifications to 3-hydroxytetradecanoic acid, for studying structure-activity relationships and potential therapeutic applications. [, , ]

ANone: Research on 3-hydroxytetradecanoic acid bridges multiple disciplines, including:

- Microbiology: Understanding the biosynthesis and role of 3-hydroxytetradecanoic acid in LPS is crucial for comprehending bacterial pathogenesis and developing new antimicrobial strategies. []

- Immunology: The interaction of LPS, containing 3-hydroxytetradecanoic acid, with the immune system is central to innate immunity and inflammatory responses, driving research on sepsis and inflammatory diseases. [, , , ]

- Chemistry: Synthetic efforts to create Lipid A analogues, incorporating modified 3-hydroxytetradecanoic acid moieties, provide tools to probe structure-activity relationships and develop novel immunomodulatory compounds. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B164329.png)

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)